4-Amino-N-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-Amino-N-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the pyrazole family This compound is characterized by the presence of a trifluoroethyl group, a methoxyethyl group, and an amino group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through alkylation reactions using methoxyethyl halides.
Amination: The amino group can be introduced through nucleophilic substitution or amination reactions using appropriate amine sources.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Halides, amines, and other nucleophiles or electrophiles under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Amino-N-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-N-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1H-pyrazole-3-carboxamide: Lacks the trifluoroethyl and methoxyethyl groups, resulting in different chemical properties and applications.
N-(2-Methoxyethyl)-1H-pyrazole-3-carboxamide:
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxamide: Lacks the amino and methoxyethyl groups, affecting its chemical behavior and applications.
Uniqueness
4-Amino-N-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is unique due to the presence of all three functional groups (amino, methoxyethyl, and trifluoroethyl) on the pyrazole ring. This combination imparts specific chemical properties, such as increased lipophilicity, enhanced reactivity, and potential biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-amino-N-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N4O2/c1-18-3-2-14-8(17)7-6(13)4-16(15-7)5-9(10,11)12/h4H,2-3,5,13H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEUIXSSBYNRKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN(C=C1N)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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